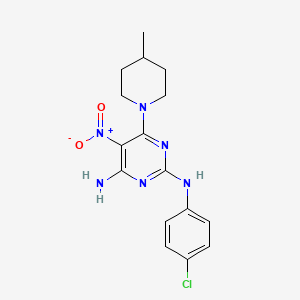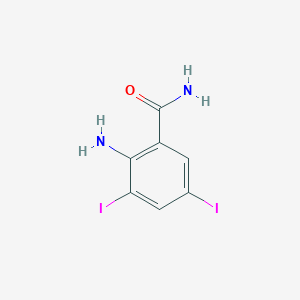
1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione typically involves the reaction of N-substituted amidrazones with maleic anhydride derivatives . The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the ring structure.
Scientific Research Applications
1-Hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism by which 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For example, its anti-inflammatory activity is believed to be due to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α . The compound may also interact with microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
- 1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
- 1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
- 1,4-Bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
Uniqueness: 1-Hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrole derivatives that may lack this functional group.
Properties
Molecular Formula |
C16H11NO3 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-hydroxy-3,4-diphenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO3/c18-15-13(11-7-3-1-4-8-11)14(16(19)17(15)20)12-9-5-2-6-10-12/h1-10,20H |
InChI Key |
YWZXAKOSQXNGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B15152104.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B15152113.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152119.png)
![2-(biphenyl-2-yloxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15152123.png)
![1-Oxo-1-phenylpropan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15152127.png)
![3,3'-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid)](/img/structure/B15152131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152138.png)

![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15152156.png)
![1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152167.png)
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15152175.png)
![3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B15152182.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B15152188.png)
